molecular formula C17H15ClN2O3 B3879457 benzamido (E)-3-(4-chloroanilino)but-2-enoate

benzamido (E)-3-(4-chloroanilino)but-2-enoate

Cat. No.: B3879457
M. Wt: 330.8 g/mol
InChI Key: ZEWLXOFKQUPTDV-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamido (E)-3-(4-chloroanilino)but-2-enoate is an organic compound that belongs to the class of amides and enones This compound features a benzamido group, a chloroanilino group, and a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamido (E)-3-(4-chloroanilino)but-2-enoate typically involves the following steps:

    Formation of the Benzamido Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Chloroanilino Group: The chloroanilino group can be introduced via a nucleophilic substitution reaction using 4-chloroaniline.

    Formation of the But-2-enoate Moiety: This step involves the formation of the enone structure, which can be achieved through aldol condensation or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the enone moiety to an alcohol or other reduced forms.

    Substitution: The chloroanilino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of benzamido (E)-3-(4-chloroanilino)but-2-enoate would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzamido (E)-3-(4-fluoroanilino)but-2-enoate: Similar structure with a fluorine atom instead of chlorine.

    Benzamido (E)-3-(4-bromoanilino)but-2-enoate: Similar structure with a bromine atom instead of chlorine.

    Benzamido (E)-3-(4-methoxyanilino)but-2-enoate: Similar structure with a methoxy group instead of chlorine.

Uniqueness

The uniqueness of benzamido (E)-3-(4-chloroanilino)but-2-enoate lies in its specific substitution pattern and the presence of the chloroanilino group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

benzamido (E)-3-(4-chloroanilino)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-12(19-15-9-7-14(18)8-10-15)11-16(21)23-20-17(22)13-5-3-2-4-6-13/h2-11,19H,1H3,(H,20,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWLXOFKQUPTDV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)ONC(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)ONC(=O)C1=CC=CC=C1)/NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzamido (E)-3-(4-chloroanilino)but-2-enoate
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benzamido (E)-3-(4-chloroanilino)but-2-enoate
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benzamido (E)-3-(4-chloroanilino)but-2-enoate
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benzamido (E)-3-(4-chloroanilino)but-2-enoate
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benzamido (E)-3-(4-chloroanilino)but-2-enoate
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benzamido (E)-3-(4-chloroanilino)but-2-enoate

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